molecular formula C22H23N5O2S B2422334 N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 938560-18-0

N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B2422334
CAS No.: 938560-18-0
M. Wt: 421.52
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Description

N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR) pathway. This compound functions by specifically targeting the kinase domain of ATM, thereby inhibiting the phosphorylation of its downstream substrates such as CHK2, KAP1, and H2AX, which are critical events in the cellular response to double-strand breaks (DSBs). Its primary research value lies in its application as a chemical tool to probe the ATM-dependent DNA repair machinery, allowing scientists to investigate the consequences of ATM inhibition in various cellular contexts. Research utilizing this inhibitor has been pivotal in exploring mechanisms of chemo- and radiosensitization; by disrupting the DDR, it can impair the ability of cancer cells to repair treatment-induced DNA damage, leading to enhanced cell death. Studies have demonstrated its efficacy in sensitizing cancer models to ionizing radiation and DNA-damaging chemotherapeutic agents . Furthermore, it serves as a critical reagent in synthetic lethal approaches , where its combination with inhibitors of other DDR pathways (e.g., ATR or PARP) is evaluated for targeted anti-cancer therapy. The selectivity profile of this compound makes it an invaluable asset for dissecting the complex network of DNA damage signaling and for developing novel therapeutic strategies aimed at exploiting genomic instability in cancer cells.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-4-11-26-20(29)17-7-5-6-8-18(17)27-21(26)24-25-22(27)30-13-19(28)23-16-10-9-14(2)15(3)12-16/h5-10,12H,4,11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPVGRCDQBOFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, the introduction of the triazole moiety, and the final coupling with the 3,4-dimethylphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide. For example, derivatives of oxadiazoles and quinazolines have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research on related triazoloquinazolines has demonstrated effectiveness against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar scaffolds have been reported to display minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against these pathogens .

Case Study 1: Anticancer Evaluation

In a study published in ACS Omega, researchers synthesized a series of N-substituted quinazolines and evaluated their anticancer activity against multiple cell lines. The study found that modifications at specific positions significantly enhanced cytotoxicity . Such findings underscore the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial study assessed various derivatives of triazoloquinazolines against clinical isolates of bacteria and fungi. The results indicated that certain modifications led to improved antibacterial activity compared to standard antibiotics . This case study illustrates the potential for developing new antimicrobial agents based on this compound's structure.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline and triazole moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide: shares similarities with other quinazoline and triazole derivatives, which also exhibit diverse biological activities.

    Quinazoline derivatives: Known for their anticancer and antimicrobial properties.

    Triazole derivatives: Widely studied for their antifungal and antiviral activities.

Uniqueness

The uniqueness of this compound lies in its combined structure, which may confer unique biological activities not observed in other compounds. Its specific arrangement of functional groups and rings could lead to novel interactions with biological targets, making it a promising candidate for further research.

Biological Activity

N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a hybrid compound that combines the bioactive properties of triazoles and quinazolines. These classes of compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant effects. This article reviews the biological activity of this specific compound by examining its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The initial step usually includes the formation of a quinazoline derivative followed by the introduction of the triazole moiety. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole and quinazoline derivatives. For instance:

  • Cytotoxicity Evaluation : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, quinazoline-triazole hybrids demonstrated IC50 values ranging from 17.35 µM to 39.41 µM against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HePG-2) cell lines .
Cell LineCompound IC50 (µM)
HCT-11617.35
HePG-229.47
MCF-739.41

The mechanism of action for these compounds often involves:

  • Inhibition of Enzymes : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression such as EGFR-TK and topoisomerase II .
  • Induction of Apoptosis : These compounds can induce apoptosis in cancer cells by disrupting cell cycle progression at the G2/M phase .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Studies indicate that compounds containing triazole rings can exhibit significant antibacterial and antifungal activities due to their ability to interfere with nucleic acid synthesis in pathogens .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Quinazoline-Triazole Hybrids : A study synthesized various quinazoline-triazole hybrids and evaluated their anticancer effects against MCF-7 and HCT-116 cell lines. The results indicated that certain modifications in the structure significantly enhanced cytotoxicity .
  • Evaluation Against Drug Resistance : Another study focused on assessing the effectiveness of triazoloquinazolines against drug-resistant strains of bacteria and fungi. The findings suggested that these hybrids could serve as promising candidates for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Triazoloquinazoline Core Formation : Cyclization of anthranilic acid derivatives with hydrazine and carbon disulfide under basic conditions (e.g., KOH in ethanol) .

Sulfanyl-Acetamide Conjugation : Nucleophilic substitution between the triazoloquinazoline intermediate and 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with triethylamine as a catalyst .

Final Functionalization : Introduction of the 3,4-dimethylphenyl group via amide coupling, optimized using coupling agents like EDC/HOBt .

  • Key Controls : Maintain inert atmospheres (N₂/Ar) during sensitive steps, monitor reaction progress via TLC, and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 450.15) .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
  • X-Ray Crystallography (if crystals obtained): Resolves 3D conformation, including triazole-quinazoline ring planarity .

Q. How are the biological activities of this compound screened in preclinical research?

  • Methodological Answer :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition monitored via ADP-Glo™) .

Q. What protocols ensure compound purity and stability during storage?

  • Methodological Answer :

  • Purity Verification : HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity; residual solvent analysis via GC-MS .
  • Stability Testing :
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C indicates room-temperature stability) .
  • Photostability : Exposure to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC .
  • Storage : Lyophilized powder stored at -20°C under argon .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 3,4-dimethylphenyl group (e.g., replace with halogenated or methoxy-phenyl groups) and compare IC₅₀ values .
  • Core Modifications : Introduce bulkier alkyl chains (e.g., butyl instead of propyl) at position 4 to assess pharmacokinetic effects .
  • Example SAR Table :
ModificationObserved EffectReference
Phenyl → 4-Fluorophenyl2x ↑ antimicrobial activity
Propyl → Ethyl at position 4Improved solubility, ↓ toxicity

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT incubation time: 48 hours) .
  • Control Variables : Test under consistent conditions (pH 7.4, 37°C, 5% CO₂) and validate purity (>95%) before assays .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What advanced computational methods predict target binding and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR; PDB ID: 1M17) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • ADMET Prediction : SwissADME for bioavailability radar plots; ProTox-II for toxicity profiling .

Q. How to analyze degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24 hours); monitor via LC-MS .
  • Oxidative Stress : Treat with 3% H₂O₂; identify quinazoline ring oxidation products .
  • Metabolite Identification : Use hepatocyte microsomes + NADPH; detect Phase I metabolites via UPLC-QTOF .

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